N-(4-hexylphenyl)acetamide
Description
N-(4-Hexylphenyl)acetamide is an acetamide derivative characterized by a hexyl chain (-C₆H₁₃) attached to the para position of the phenyl ring, which is further linked to an acetamide group (-NHCOCH₃). The hexyl substituent likely enhances lipophilicity compared to shorter-chain analogs, influencing solubility, membrane permeability, and pharmacokinetic behavior.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(4-hexylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO/c1-3-4-5-6-7-13-8-10-14(11-9-13)15-12(2)16/h8-11H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
ZGJYBQBZDZIYIM-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural and Molecular Properties of Selected Acetamide Derivatives
*Hypothetical molecular weight calculated based on structural analogs.
†Estimated from N-(4-hexyloxyphenyl)acetamide (MW 235.33; CAS 41240-77-1) .
Key Observations :
- Alkyl Chain Length : The hexyl group increases molecular weight and lipophilicity compared to ethyl or methoxy substituents. This may reduce aqueous solubility but improve lipid membrane penetration.
- Functional Groups: Polar groups (e.g., -OH in paracetamol) enhance water solubility and metabolic clearance, while nonpolar chains (e.g., hexyl) may prolong biological half-life .
Analytical Techniques :
Structure-Activity Relationships :
- Antimicrobial Activity : Bulkier substituents (e.g., benzo[d]thiazol-5-ylsulfonylpiperazine in ) improve binding to microbial targets. The hexyl chain may similarly enhance interactions with hydrophobic enzyme pockets.
- Pheromonal Activity : Aliphatic chains (e.g., 3-methylbutyl in ) influence volatility and receptor specificity. The hexyl group’s length may reduce volatility but increase receptor affinity.
Physicochemical Properties
- Solubility : The hexyl chain likely decreases water solubility compared to paracetamol (2.6 mg/mL at 20°C) .
- Melting Point : Expected to be lower than paracetamol (169°C) due to reduced crystallinity from the flexible hexyl chain.
- LogP : Estimated LogP >3 (similar to N-(4-hexyloxyphenyl)acetamide, LogP ~3.5), indicating high lipid affinity .
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